Remifentanil Acid (trifluoroacetate salt)
Overview
Description
Remifentanil Acid (trifluoroacetate salt) is a potent opioid analgesic and an active metabolite of remifentanil. It is categorized as an opioid and is known for its rapid onset and ultra-short duration of action. This compound is primarily used in research and forensic applications .
Preparation Methods
The synthesis of Remifentanil Acid (trifluoroacetate salt) involves several steps The starting material is typically a derivative of 4-anilidopiperidineThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial production methods for Remifentanil Acid (trifluoroacetate salt) are designed to ensure high purity and yield. These methods typically involve large-scale synthesis using optimized reaction conditions and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Remifentanil Acid (trifluoroacetate salt) undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, hydrolysis of the ester group can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid .
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Remifentanil Acid (trifluoroacetate salt) has several scientific research applications. In chemistry, it is used as an analytical reference standard for mass spectrometry and other analytical techniques. In biology and medicine, it is studied for its pharmacokinetic and pharmacodynamic properties, particularly its rapid onset and short duration of action .
In forensic science, Remifentanil Acid (trifluoroacetate salt) is used to identify and quantify remifentanil and its metabolites in biological samples. This is important for toxicological analysis and drug monitoring .
Mechanism of Action
Remifentanil Acid (trifluoroacetate salt) exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding increases the pain threshold, alters pain perception, and inhibits ascending pain pathways. The compound’s rapid onset and short duration of action are due to its quick metabolism by blood and tissue esterases .
The molecular targets involved in its mechanism of action include mu-opioid receptors, which are responsible for mediating the analgesic effects of the compound. The pathways involved include the inhibition of neurotransmitter release and modulation of pain signaling .
Comparison with Similar Compounds
Remifentanil Acid (trifluoroacetate salt) is chemically related to other opioids such as fentanyl, alfentanil, and sufentanil. These compounds share similar pharmacological properties but differ in their potency, onset, and duration of action .
Fentanyl: A potent opioid analgesic with a longer duration of action compared to remifentanil.
Alfentanil: Similar to remifentanil but with a slightly longer duration of action.
Sufentanil: More potent than remifentanil and has a longer duration of action.
The uniqueness of Remifentanil Acid (trifluoroacetate salt) lies in its ultra-short duration of action and rapid metabolism, making it suitable for specific clinical and research applications where quick onset and offset of effects are desired .
Properties
IUPAC Name |
3-[4-methoxycarbonyl-4-(N-propanoylanilino)piperidin-1-yl]propanoic acid;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5.C2HF3O2/c1-3-16(22)21(15-7-5-4-6-8-15)19(18(25)26-2)10-13-20(14-11-19)12-9-17(23)24;3-2(4,5)1(6)7/h4-8H,3,9-14H2,1-2H3,(H,23,24);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGSJFFYXQAJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901037396 | |
Record name | Remifentanil Acid trifluoroacetate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901037396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132875-69-5 | |
Record name | Remifentanil Acid trifluoroacetate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901037396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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